molecular formula C15H18N2O3S B14435982 N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan CAS No. 75685-33-5

N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan

Cat. No.: B14435982
CAS No.: 75685-33-5
M. Wt: 306.4 g/mol
InChI Key: ZOUTYVWHWSUKPL-NCWAPJAISA-N
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Description

N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfanyl group attached to a propanoyl moiety, which is further linked to an L-tryptophan molecule. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan typically involves the reaction of 2-methyl-3-sulfanylpropanoic acid with L-tryptophan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of the amide bond between the two reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with target proteins, potentially modulating their activity. Additionally, the tryptophan moiety may interact with receptors or enzymes, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan is unique due to its combination of a sulfanyl group and an L-tryptophan moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

75685-33-5

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid

InChI

InChI=1S/C15H18N2O3S/c1-9(8-21)14(18)17-13(15(19)20)6-10-7-16-12-5-3-2-4-11(10)12/h2-5,7,9,13,16,21H,6,8H2,1H3,(H,17,18)(H,19,20)/t9?,13-/m0/s1

InChI Key

ZOUTYVWHWSUKPL-NCWAPJAISA-N

Isomeric SMILES

CC(CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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